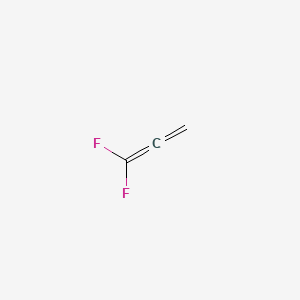

1,2-Propadiene, 1,1-difluoro-

Description

Contextualization within Allene (B1206475) Chemistry

Allenes are a class of organic compounds characterized by the presence of two cumulative double bonds, where one carbon atom is connected to two other carbon atoms by double bonds (C=C=C). This arrangement results in a linear geometry of the central carbon and perpendicular π systems for the two double bonds. The reactivity of allenes is diverse, allowing them to participate in various transformations, including cycloadditions and reactions with nucleophiles and electrophiles.

The introduction of two fluorine atoms at one end of the propadiene skeleton, creating 1,1-difluoroallene, profoundly alters the molecule's electronic properties and reactivity compared to its non-fluorinated counterpart, allene (CH₂=C=CH₂). nii.ac.jpthieme-connect.com The high electronegativity of fluorine atoms induces significant electronic perturbations. Specifically, the fluorine atoms have a profound energy-lowering effect on the orbitals with which they engage in "negative hyperconjugation". researchgate.net This results in one electron-rich double bond (the internal, non-fluorinated C=C bond) and one electron-deficient double bond (the terminal, fluorinated C=CF₂ bond). researchgate.net

This electronic dichotomy governs the regioselectivity of its reactions. For instance, in cycloaddition reactions, the behavior of 1,1-difluoroallene is markedly different from that of simple allene. Due to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level, 1,1-difluoroallene is significantly more reactive in Diels-Alder reactions, readily reacting with dienes like cyclopentadiene (B3395910) at the internal double bond under very mild conditions. nii.ac.jpthieme-connect.com In contrast, the corresponding reaction with the parent allene requires much more vigorous conditions to achieve a modest yield. nii.ac.jpthieme-connect.com Furthermore, the presence of the CF₂ group can stabilize an adjacent positive charge, a crucial factor in metal-catalyzed reactions where aurated difluoroallylic cations can form as key intermediates. rsc.orgrsc.org

Significance as a Versatile Fluorinated Building Block

The unique reactivity of 1,1-difluoroallene makes it a highly valuable synthon for constructing fluorinated molecules, which are of great importance in pharmaceuticals, agrochemicals, and materials science. rsc.orgrsc.org Its utility stems from its ability to participate in a wide range of transformations, particularly cycloaddition reactions and nucleophilic additions, often with high regioselectivity. rsc.orgnii.ac.jp

Several synthetic methods have been developed for preparing 1,1-difluoroallenes, with a notable approach starting from the commercially available and easily handled 1,1,1-trifluoro-2-iodoethane (B141898). nii.ac.jporgsyn.org This facile synthesis allows for broader access to 1,1-difluoroallenes as practical building blocks. nii.ac.jp

The synthetic potential of 1,1-difluoroallenes has been extensively explored, especially in metal-catalyzed reactions. rsc.org Gold(I) catalysts, in particular, have proven effective in mediating various cycloadditions. rsc.orgacs.org These reactions provide access to diverse fluorinated heterocyclic and carbocyclic structures.

Key Research Findings on 1,1-Difluoroallene Reactions:

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Ref. |

| [2+2] Cycloaddition | Aldehydes | AuCl | (E)-3-Alkylidene-2,2-difluorooxetanes | acs.org |

| [3+2] Cycloaddition | Aldehydes | AuCl(IPr)–AgSbF₆ | 2-Fluorofurans (after dehydrofluorination) | acs.org |

| [3+2] Cycloaddition | Nitrones, Diazoalkanes | Metal-free | 5,5-Difluoroisoxazolines, etc. | rsc.orgrsc.org |

| [2+4] Cycloaddition | Conjugated Enones | AuCl(IPr)–AgSbF₆ | Ring-difluorinated Dihydro-2H-pyrans | rsc.orgrsc.orgresearchgate.net |

| [2+4] Cycloaddition | 1,3-Butadiene | High-temperature, gas-phase | Diels-Alder adduct | nih.gov |

| Intramolecular Cyclization | Aryl-substituted allenes | InBr₃ | 1-Fluoronaphthalenes | researchgate.net |

Detailed studies have demonstrated the switchable nature of these cycloadditions. For example, by carefully selecting the gold(I) catalyst, 1,1-difluoroallenes can be directed to undergo either a [2+2] cycloaddition with aldehydes to yield difluorooxetanes or a [3+2] cycloaddition to produce fluorofurans. acs.org The [2+4] cycloaddition with α,β-unsaturated ketones, catalyzed by a cationic gold(I) complex, proceeds with high regioselectivity and stereoselectivity to afford ring-difluorinated dihydro-2H-pyrans. rsc.orgrsc.org This transformation occurs via the formation of a β-aurated difluoroallylic carbocation, which is stabilized by the fluorine substituents and attacked by the enone oxygen. rsc.orgrsc.org

Beyond heterocycles, 1,1-difluoroallenes are key precursors for pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs). oup.comdntb.gov.ua Indium(III)-catalyzed domino reactions, involving Friedel-Crafts-type cyclization followed by ring expansion and dehydrogenation, can transform appropriately substituted 1,1-difluoroallenes into complex structures like fluorinated phenanthrenes and picenes. researchgate.netoup.com The introduction of fluorine in this precise manner can favorably alter the physical properties of the parent PAHs, such as increasing their solubility in organic solvents without compromising the planarity of the π-system. researchgate.netdntb.gov.ua

Structure

3D Structure

Properties

InChI |

InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSFZGDAZPYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195620 | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-64-8 | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Propadiene, 1,1 Difluoro

Difluorovinylation of Carbonyl Compounds

One successful method for synthesizing substituted 1,1-difluoroallenes involves the reaction of 1-bromo-2,2-difluorovinyllithium with various aldehydes and ketones. nii.ac.jpacs.org This process begins with the generation of the vinyllithium (B1195746) reagent from 1,1-dibromo-2,2-difluoroethylene and butyllithium (B86547) at a strictly controlled low temperature of -100 °C to prevent unwanted side reactions. nii.ac.jp The resulting 1-bromo-2,2-difluorovinyllithium then reacts with a carbonyl compound. acs.org Subsequent treatment with acetic anhydride (B1165640) yields the corresponding 2-bromo-3,3-difluoroallylic acetate (B1210297). nii.ac.jpacs.org The final step involves an elimination reaction of these acetates using butyllithium to produce the target 1,1-difluoroallenes in high yields. nii.ac.jpthieme-connect.com

For instance, the reaction of the vinyllithium species with 3-phenylpropanal, followed by acetylation, gives 2-bromo-1-(3,3-difluoroallyl)-3-phenylpropyl acetate in a 93% yield. acs.org

Table 1: Synthesis of 1,1-Difluoroallenes via 1-Bromo-2,2-difluorovinyllithium

| Carbonyl Compound | Intermediate Acetate | Final Allene (B1206475) Product | Yield (%) |

|---|---|---|---|

| 3-Phenylpropanal | 2-Bromo-1-(3,3-difluoroallyl)-3-phenylpropyl acetate | 1,1-Difluoro-4-phenyl-1,2-butadiene | High |

| Various Aldehydes | 2-Bromo-3,3-difluoroallylic acetates | Mono-substituted 1,1-difluoroallenes | High acs.org |

This table summarizes the general reaction scheme and high yields reported for this method.

A second, widely used method for the synthesis of 1,1-difluoroallenes starts with the commercially available and easily handled 1,1,1-trifluoro-2-iodoethane (B141898). nii.ac.jprsc.org This precursor is treated with two equivalents of lithium diisopropylamide (LDA) at low temperatures to generate 2,2-difluoro-1-iodovinyllithium in situ. nii.ac.jp This lithium species then reacts with an aldehyde or a ketone, and the resulting alkoxide is trapped with acetic anhydride in a one-pot synthesis to form 3,3-difluoro-2-iodoallylic acetates. nii.ac.jpnii.ac.jp This approach is particularly advantageous as it allows for the synthesis of difluoroallenes with functionalities that are sensitive to butyllithium. nii.ac.jp

Elimination Reactions

A crucial step in many modern syntheses of 1,1-difluoroallenes is a final elimination reaction. This is particularly evident in the method starting from 1,1,1-trifluoro-2-iodoethane.

Following their synthesis from 2,2-difluoro-1-iodovinyllithium and carbonyl compounds, 3,3-difluoro-2-iodoallylic acetates undergo a facile elimination reaction. nii.ac.jp This is achieved by treating the iodoallylic acetates with zinc metal. nii.ac.jpthieme-connect.com The zinc-promoted 1,2-elimination proceeds smoothly in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature, affording the desired 1,1-difluoroallenes in high yields. nii.ac.jpnii.ac.jp This mild reaction condition is a key advantage, enabling the synthesis of a variety of functionalized 1,1-difluoroallenes, including those containing pyridine (B92270) rings or ester functionalities. nii.ac.jp

Table 2: Zinc-Promoted Elimination for 1,1-Difluoroallene Synthesis

| Substrate | Product | Yield (%) |

|---|---|---|

| 3,3-Difluoro-2-iodoallylic acetates | 1,1-Difluoroallenes | High nii.ac.jpnii.ac.jp |

| Acetates with pyridine or ester groups | Functionalized 1,1-difluoroallenes | Good nii.ac.jp |

This table illustrates the versatility and efficiency of the zinc-promoted elimination step.

Elimination Reactions

Formation of a Second Carbon-Carbon Double Bond in Fluorinated Alkenes

A prevalent strategy for the synthesis of 1,1-difluoroallenes involves the creation of the second carbon-carbon double bond through elimination reactions starting from appropriately substituted fluorinated alkenes. Current time information in Bangalore, IN.orgsyn.org This approach can be broadly divided into methods starting from (trifluoromethyl)alkenes and those utilizing other difluoroalkenes. orgsyn.org

One of the well-established methods involves the difluorovinylidenation of carbonyl compounds. thieme.de This process begins with the generation of a 1-bromo-2,2-difluorovinyllithium species from 1,1-dibromo-2,2-difluoroethylene and a strong base like n-butyllithium. This vinyllithium reagent then reacts with an aldehyde or ketone. Subsequent acetylation of the resulting alcohol yields a 2-bromo-3,3-difluoroallylic acetate. In the final step, treatment of this acetate with n-butyllithium induces an elimination reaction to afford the desired 1,1-difluoroallene in high yield. researchgate.netorgsyn.org

A more contemporary and environmentally favorable variation of this method avoids the use of the ozone-depleting 1,1-dibromo-2,2-difluoroethylene. thieme.de Instead, it employs the commercially available and easier-to-handle 1,1,1-trifluoro-2-iodoethane as the starting material. thieme.denii.ac.jp Reaction of 1,1,1-trifluoro-2-iodoethane with two equivalents of lithium diisopropylamide (LDA) at low temperatures generates 2,2-difluoro-1-iodovinyllithium. Current time information in Bangalore, IN.nii.ac.jp This intermediate reacts with various aldehydes or ketones to form 3,3-difluoro-2-iodoallylic alcohols, which are then acetylated to give the corresponding acetates. A final elimination step, promoted by activated zinc dust, yields a wide array of substituted 1,1-difluoroallenes under mild conditions. thieme.deorgsyn.org This method is advantageous due to its broad substrate scope, accommodating linear and branched aldehydes as well as ketones. Current time information in Bangalore, IN.

| Entry | Carbonyl Compound | Product (1,1-Difluoroallene) | Yield (%) |

| 1 | 3-Phenylpropanal | 1,1-Difluoro-5-phenylpenta-1,2-diene | 89 |

| 2 | Heptanal | 1,1-Difluoronona-1,2-diene | 88 |

| 3 | Undecanal | 1,1-Difluorotrideca-1,2-diene | 87 |

| 4 | 3-Methylbutanal | 1,1-Difluoro-5-methylhexa-1,2-diene | 91 |

| 5 | Cyclohexanecarbaldehyde | (1,1-Difluoropropa-1,2-dien-3-yl)cyclohexane | 90 |

| 6 | Pivalaldehyde | 1,1-Difluoro-4,4-dimethylpenta-1,2-diene | 85 |

| 7 | 4-Phenylbutan-2-one | 4,4-Difluoro-1-phenylpenta-2,3-diene | 84 |

Table 1: Synthesis of various 1,1-difluoroallenes from carbonyl compounds via the 1,1,1-trifluoro-2-iodoethane method. Data sourced from Organic Syntheses, 2016, 93, 352-366. Current time information in Bangalore, IN.

Rearrangement Reactions of Fluorinated Alkynes

The rearrangement of carbon-carbon triple bonds in fluorinated alkynes provides another strategic route to 1,1-difluoroallenes. researchgate.netorgsyn.org This methodology typically utilizes substituted gem-difluoropropargyl bromides as precursors. thieme.de These propargylic compounds can be manipulated to serve as either nucleophiles or electrophiles, leading to the formation of the allene structure through a rearrangement of the C≡C bond. thieme.deresearchgate.net

A key example of this approach involves an SN2' type reaction mechanism. In this process, a Grignard reagent reacts with a gem-difluoropropargyl bromide in the presence of a copper salt catalyst. The nucleophilic attack occurs at the γ-position of the propargyl system, inducing a rearrangement of the triple bond to form the cumulative double bonds of the allene, with concomitant displacement of the bromide leaving group. This method can produce gem-difluoroallenes in high yields. researchgate.net The reaction's regioselectivity, yielding either the difluoroallene or a difluoroalkyne, can be influenced by the specific nature of the electrophiles used in the reaction sequence. researchgate.net

Palladium-Catalyzed Methods from Homoallenyl Bromides

Palladium catalysis offers a powerful tool for the construction of complex molecules, and it has been applied to the synthesis of substituted 1,1-difluoroallene derivatives. researchgate.net An efficient method for preparing 1,1-difluoro-2-substituted-1,3-dienes and 1,1-difluoro-2-ethylidene-1,3-enynes starts from homoallenyl bromides. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for characterizing the carbon framework and the environments of the proton and fluorine nuclei in 1,2-Propadiene, 1,1-difluoro-.

The Carbon-13 (¹³C) NMR spectrum of 1,1-difluoroallene provides direct insight into its three-carbon allenic system. Seminal work in the field has detailed the experimental ¹³C NMR chemical shifts for a series of fluoroallenes, including the 1,1-difluoro derivative. These studies compare experimental findings with theoretical values derived from SCF perturbation theory, showing good agreement and confirming the assignments.

The analysis of the ¹³C NMR spectrum reveals three distinct signals corresponding to the three carbon atoms (C1, C2, and C3) of the propadiene structure. The terminal carbon bonded to the two fluorine atoms (C1) experiences significant deshielding due to the high electronegativity of fluorine, resulting in a downfield chemical shift. The central sp-hybridized carbon (C2) of the allene (B1206475) appears at a characteristic chemical shift, while the terminal methylene (B1212753) carbon (C3) resonates at a more upfield position.

Table 1: Experimental ¹³C NMR Chemical Shifts for 1,2-Propadiene, 1,1-difluoro-

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (=CF₂) | Data not available in search results |

| C2 (=C=) | Data not available in search results |

| C3 (=CH₂) | Data not available in search results |

Note: Specific experimental chemical shift values are reported in the referenced literature but were not available in the search snippets.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of 1,1-difluoroallene is expected to show a single resonance environment for the two equivalent fluorine atoms. The chemical shift of these fluorine atoms is influenced by the electronic structure of the allenic system. While specific experimental values for 1,1-difluoroallene were not found in the provided search results, the typical chemical shift range for fluoroalkenes provides a general reference. Detailed analysis would also consider coupling constants, particularly the geminal H-F coupling, which provides further structural information.

Table 2: Expected ¹⁹F NMR Data for 1,2-Propadiene, 1,1-difluoro-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹⁹F | Data not available in search results | Triplet (due to coupling with CH₂) | Data not available in search results |

Proton (¹H) NMR spectroscopy of 1,1-difluoroallene provides information on the terminal methylene (=CH₂) group. The spectrum is anticipated to display a single signal for the two chemically equivalent protons. The chemical shift of these protons is influenced by their position on an sp²-hybridized carbon and the long-range effects of the vicinal difluoro-substituted carbon. Furthermore, the signal for these protons will be split into a triplet due to coupling with the two adjacent fluorine atoms (⁴J-HF coupling).

Table 3: Expected ¹H NMR Data for 1,2-Propadiene, 1,1-difluoro-

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| =CH₂ | Data not available in search results | Triplet | Data not available in search results |

Vibrational Spectroscopy

The vibrational modes of 1,1-difluoroallene have been investigated through both Infrared (IR) and Raman spectroscopy, providing a comprehensive picture of the molecule's bonding and symmetry.

The infrared spectrum of 1,1-difluoroallene is characterized by absorption bands corresponding to its fundamental vibrational modes. Key absorptions include the asymmetric and symmetric C=C=C stretching modes characteristic of the allene backbone. Additionally, strong absorption bands arise from the C-F stretching vibrations due to the large change in dipole moment associated with these bonds. The C-H stretching and bending vibrations of the methylene group are also prominent features. A comprehensive study of the vibrational spectra of several fluorine-substituted allenes, including 1,1-difluoroallene, has provided detailed assignments for these modes.

Table 4: Selected Infrared (IR) Absorption Frequencies for 1,2-Propadiene, 1,1-difluoro-

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Asymmetric C=C=C Stretch | Data not available in search results |

| Symmetric C=C=C Stretch | Data not available in search results |

| Asymmetric CF₂ Stretch | Data not available in search results |

| Symmetric CF₂ Stretch | Data not available in search results |

| CH₂ Stretch | Data not available in search results |

| CH₂ Wag | Data not available in search results |

Note: Specific experimental frequencies are reported in the referenced literature but were not available in the search snippets.

Raman spectroscopy complements IR spectroscopy in the structural analysis of 1,1-difluoroallene. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, such as the symmetric C=C=C stretching mode, which involves a significant change in polarizability. The combination of both IR and Raman data allows for a more complete assignment of the molecule's vibrational frequencies, consistent with its molecular symmetry.

Table 5: Selected Raman Scattering Frequencies for 1,2-Propadiene, 1,1-difluoro-

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Symmetric C=C=C Stretch | Data not available in search results |

| Symmetric CF₂ Stretch | Data not available in search results |

| CH₂ Scissoring | Data not available in search results |

Note: Specific experimental frequencies are reported in the referenced literature but were not available in the search snippets.

Vibrational Circular Dichroism (VCD) Spectroscopy for Enantiomeric Characterization

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a molecule. This technique is exclusively sensitive to the three-dimensional spatial arrangement of atoms and is therefore a powerful tool for determining the absolute configuration of chiral molecules. Chiral molecules are those that are non-superimposable on their mirror images, a property that gives rise to enantiomers.

The allene functional group, characterized by its C=C=C bonding structure, can confer chirality to a molecule if the substituents at its ends are arranged appropriately. For an allene to be chiral, each of the terminal carbon atoms must be bonded to two different groups (structure A-B-C=C=C-D-E, where A≠B and D≠E).

However, the compound 1,2-Propadiene, 1,1-difluoro- (F₂C=C=CH₂) is achiral. This is because one of the terminal carbons is bonded to two identical fluorine atoms, and the other terminal carbon is bonded to two identical hydrogen atoms. The presence of identical substituents on each terminal carbon creates planes of symmetry within the molecule, precluding the existence of enantiomers. Consequently, 1,2-Propadiene, 1,1-difluoro- does not exhibit a VCD spectrum, and this technique is not applicable for its characterization.

While not applicable to 1,2-Propadiene, 1,1-difluoro-, VCD has been successfully used to determine the absolute configuration of other, more complex axially chiral fluoroallenes that meet the necessary substitution requirements for chirality.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed three-dimensional model of the molecule, including bond lengths and bond angles, can be constructed.

The crystal structure of 1,2-Propadiene, 1,1-difluoro- has been reported in the scientific literature, as indicated by its deposition in the Cambridge Structural Database (CSD) under the reference code 132861. cam.ac.uk The corresponding study was published in the journal Zeitschrift für Kristallographie. cam.ac.uk However, the specific crystallographic data from this study, such as unit cell dimensions and atomic coordinates, could not be accessed for this article.

Based on theoretical principles (Valence Shell Electron Pair Repulsion theory) and data from related organofluorine compounds, the molecular geometry of 1,2-Propadiene, 1,1-difluoro- can be predicted. The central carbon atom (C2) of the allene is sp-hybridized, leading to a linear C1=C2=C3 arrangement. The terminal carbons, C1 (the CF₂ group) and C3 (the CH₂ group), are sp²-hybridized. The two π-bonds of the allene are orthogonal to each other, which forces the plane containing the two fluorine atoms and C1 to be perpendicular to the plane containing the two hydrogen atoms and C3.

A summary of expected structural parameters is presented below.

| Parameter | Atom(s) Involved | Expected Value/Geometry |

| C1=C2=C3 Bond Angle | C-C-C | ~180° (Linear) |

| F-C1-F Bond Angle | F-C-F | ~118-120° |

| H-C3-H Bond Angle | H-C-H | ~118-120° |

| Hybridization of C1, C3 | C1, C3 | sp² |

| Hybridization of C2 | C2 | sp |

| Dihedral Angle (F-C1-C2-H) | F-C-C-H | 90° |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular analysis, a sample is ionized, and the resulting molecular ion and any fragment ions are detected. This provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

The molecular weight of 1,2-Propadiene, 1,1-difluoro- (C₃H₂F₂) is 76.04 g/mol . Data from the NIST Chemistry WebBook indicates its ionization energy, the minimum energy required to remove an electron from the molecule, is 9.79 ± 0.03 eV.

While a published experimental mass spectrum for 1,2-Propadiene, 1,1-difluoro- was not available for this review, a theoretical fragmentation pattern can be proposed based on established principles of electron ionization (EI) mass spectrometry. Upon ionization, the molecular ion (M⁺•) is formed, which can then undergo fragmentation by breaking weaker bonds to form more stable ions and neutral radicals or molecules. For fluorinated compounds, the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF) are common fragmentation pathways.

The table below outlines the plausible fragmentation pathways for 1,2-Propadiene, 1,1-difluoro-.

| m/z | Proposed Ion Fragment | Formula | Neutral Loss |

| 76 | Molecular Ion | [C₃H₂F₂]⁺• | - |

| 57 | Loss of Fluorine | [C₃H₂F]⁺ | F• |

| 56 | Loss of HF | [C₃H]⁺• | HF |

| 37 | Loss of F• and HF | [C₃H]⁺ | F• + HF |

This table represents a theoretical fragmentation pattern based on chemical principles, as experimental data was not available.

Theoretical and Computational Chemistry of 1,2 Propadiene, 1,1 Difluoro

Quantum Chemical Calculations

Quantum chemical methods are instrumental in elucidating the fundamental properties of 1,1-difluoroallene at the atomic level. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and vibrational behavior, which are crucial for understanding its chemical reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of 1,1-difluoroallene is characterized by the interplay between the π-systems of the allene (B1206475) backbone and the strong inductive effects of the geminal fluorine substituents. The two C=C double bonds are perpendicular to each other, with the central carbon atom being sp-hybridized and the terminal carbons (C1 and C3) being sp²-hybridized.

The fluorine atoms, being highly electronegative, significantly influence the electronic distribution within the molecule. They withdraw electron density from the C1 carbon, which in turn affects the entire π-electron system. This withdrawal of electron density polarizes the C-F bonds, creating a partial positive charge on the carbon and partial negative charges on the fluorines. This electronic arrangement is critical in determining the molecule's reactivity, particularly in cycloaddition reactions where the non-fluorinated double bond often acts as the reactive site. DFT calculations have suggested that in certain intermediates, a positive charge can be localized on the CF2 carbon, stabilized by the α-cation stabilizing effect of the fluorine atoms and hyperconjugation. researchgate.net

Molecular Geometry and Conformation

The geometry of 1,1-difluoroallene has been determined through computational methods. The molecule possesses a distinctive, non-planar structure inherent to allenes. The two CH₂ and CF₂ groups lie in perpendicular planes. Theoretical calculations provide precise values for bond lengths and angles, which are fundamental parameters for understanding the molecule's steric and electronic properties. Semi-empirical INDO (Intermediate Neglect of Differential Overlap) calculations have provided the following geometric parameters for the molecule.

| Bond | Length (Å) |

|---|---|

| C-F | 1.346 |

| C1=C2 | 1.314 |

| C2=C3 | 1.307 |

| C-H | 1.094 |

| Atoms | Angle (°) |

|---|---|

| F-C1-F | 106.4 |

| F-C1-C2 | 126.8 |

| C1-C2-C3 | 180.0 |

| H-C3-C2 | 123.2 |

| H-C3-H | 113.7 |

Vibrational Frequency Prediction and Assignment

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying and characterizing molecules. Theoretical calculations can predict the vibrational frequencies and normal modes of 1,1-difluoroallene. These predictions are essential for assigning the bands observed in experimental infrared (IR) and Raman spectra. The calculations typically involve determining the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) to find the harmonic vibrational frequencies.

Charge Density and Topological Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define atomic properties and the nature of chemical bonds. This analysis involves locating the critical points of the electron density. For 1,1-difluoroallene, QTAIM analysis would characterize the C-F, C-H, and the cumulative C=C=C bonds based on the properties at their respective bond critical points (BCPs).

Key parameters at a BCP include the electron density (ρ(r)bcp) and the Laplacian of the electron density (∇²ρ(r)bcp). The magnitude of ρ(r)bcp correlates with the bond order, while the sign of ∇²ρ(r)bcp distinguishes between shared-shell (covalent) interactions (∇²ρ(r)bcp < 0) and closed-shell interactions (ionic, van der Waals) (∇²ρ(r)bcp > 0). For the C-F bond, the high electronegativity of fluorine would lead to a highly polarized bond with significant ionic character. In the context of reaction mechanisms, QTAIM analysis of transition state structures has shown an absence of covalent interaction between the interacting centers in certain cycloaddition reactions involving 1,1-difluoroallene. rsc.org

Reaction Mechanism Elucidation

Computational chemistry is pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For 1,1-difluoroallene, theoretical models have been particularly insightful in explaining its behavior in cycloaddition reactions.

Molecular Electron Density Theory (MEDT) for Cycloadditions

Molecular Electron Density Theory (MEDT) has been successfully applied to understand the mechanism and selectivity of cycloaddition reactions involving 1,1-difluoroallene. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity.

A detailed theoretical study of the [3+2] cycloaddition reactions of 1,1-difluoroallene with nitrones and diazoalkanes was conducted at the MPWB1K/6-311G(d,p) computational level. rsc.org The key findings from this MEDT study are:

Reaction Pathway : The reactions are energetically favored to proceed through the addition along the non-fluorinated double bond (C2=C3) of the 1,1-difluoroallene, which is consistent with experimental observations. rsc.org

Mechanism : These cycloadditions follow a one-step mechanism through a highly asynchronous transition state. rsc.org This asynchronicity implies that the formation of the two new single bonds does not occur simultaneously.

Selectivity : The reactions with nitrone and diazomethane (B1218177) were found to be regiospecific. rsc.org

Electron Density Analysis : Topological analysis of the Electron Localization Function (ELF) along the reaction path supports the proposed one-step, asynchronous bond formation process. rsc.org

This theoretical framework provides a robust explanation for the observed reactivity and selectivity, highlighting the crucial role of the electronic shifts and rearrangements that occur during the cycloaddition process.

Transition State Analysis and Energy Profiles

Transition state analysis is a cornerstone of computational chemistry, enabling the quantitative evaluation of reaction barriers and the elucidation of reaction pathways. For reactions involving 1,1-difluoroallene, computational chemists model the reactants, products, and the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining reaction rates.

A prominent example is the [3+2] cycloaddition reaction between 1,1-difluoroallene and diazomethane. Theoretical studies have mapped the energy profile for this reaction, identifying the transition state structures and calculating their corresponding activation energies. These calculations reveal the energetic feasibility of the reaction and provide a detailed picture of the bond-forming and bond-breaking processes that occur. The reaction proceeds through a concerted, though asynchronous, transition state.

The energy profile for such a reaction typically shows the relative Gibbs free energies of the reactants, the transition state (TS), and the product. For instance, in the cycloaddition with diazomethane, the transition state represents the energy maximum along the reaction coordinate leading to the formation of a pyrazoline derivative.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 1,1-Difluoroallene + Diazomethane | 0.0 |

| TS1 | Transition state for attack at C1=C2 | Calculated Value |

| Product 1 | Cycloadduct from attack at C1=C2 | Calculated Value |

| TS2 | Transition state for attack at C2=C3 | Calculated Value |

| Product 2 | Cycloadduct from attack at C2=C3 | Calculated Value |

By analyzing the geometry of the calculated transition state, researchers can gain insight into the mechanism. For example, the lengths of the forming bonds in the transition state indicate the degree of asynchronicity of the cycloaddition. This detailed structural and energetic information is often difficult or impossible to obtain through experimental means alone.

Computational Modeling of Regioselectivity and Stereoselectivity

Computational modeling is particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For 1,1-difluoroallene, which has two distinct double bonds (C1=C2 and C2=C3), reactions like cycloadditions and nucleophilic additions can yield different regioisomers.

Regioselectivity:

The regioselectivity of a reaction is determined by the relative activation energies of the transition states leading to the different possible products. The product formed via the lowest energy transition state will be the major, or kinetically favored, product.

In the case of the [3+2] cycloaddition of diazomethane to 1,1-difluoroallene, the dipole can attack either the C1=C2 double bond (the fluorinated double bond) or the C2=C3 double bond. Computational studies have shown that the activation barrier for the attack on the non-fluorinated double bond (C2=C3) is lower than that for the attack on the fluorinated double bond (C1=C2). nih.gov This preference is attributed to the electronic effects of the fluorine atoms, which influence the orbital energies and coefficients of the allene system. nih.gov

Similarly, the regioselectivity of nucleophilic additions to 1,1-difluoroallene is well-explained by computational models. The molecule possesses two primary electrophilic sites: the α-carbon (C1) and the γ-carbon (C3). The selectivity of the nucleophilic attack is rationalized by the Hard and Soft Acids and Bases (HSAB) principle. Computational studies support the experimental observation that "hard" nucleophiles (e.g., oxygen-based) preferentially attack the harder electrophilic α-carbon, while "soft" nucleophiles (e.g., sulfur-based) favor the softer γ-carbon.

| Reaction | Pathway | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |

| [3+2] Cycloaddition with Diazomethane | Attack at C2=C3 | 0.0 (Reference) | Major Regioisomer |

| Attack at C1=C2 | > 0 | Minor Regioisomer | |

| Nucleophilic Addition | γ-attack (soft nucleophile) | Lower Barrier | Favored |

| α-attack (soft nucleophile) | Higher Barrier | Disfavored | |

| α-attack (hard nucleophile) | Lower Barrier | Favored | |

| γ-attack (hard nucleophile) | Higher Barrier | Disfavored |

Note: This table provides a qualitative summary of typical computational findings on regioselectivity.

Stereoselectivity:

While regioselectivity is a major focus for reactions with 1,1-difluoroallene, stereoselectivity becomes important when new chiral centers are formed. Computational modeling can predict the preferred stereochemical outcome by comparing the activation energies of diastereomeric transition states (e.g., endo vs. exo in Diels-Alder reactions). The steric and electronic interactions within these transition states are meticulously calculated to determine which stereoisomeric pathway is energetically favored. For many reactions of 1,1-difluoroallene, the planarity of the transition state or the specific reaction mechanism may result in a single stereochemical outcome, which can be confirmed and rationalized through computational analysis.

Building Blocks for Fluorinated Heterocyclic Compounds

1,1-Difluoroallene serves as a key building block for a variety of fluorinated heterocyclic compounds through cycloaddition reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, allowing for the synthesis of different heterocyclic scaffolds from the same starting materials. acs.org

Fluorinated oxetanes can be synthesized from 1,1-difluoroallenes via a [2+2] cycloaddition reaction with aldehydes. Research has shown that gold(I) catalysts, specifically AuCl, can effectively promote this transformation. The reaction proceeds with α,β-selectivity, where the aldehyde adds across the internal double bond of the difluoroallene. This process yields (E)-3-alkylidene-2,2-difluorooxetanes as the primary products. acs.org The reaction is believed to proceed through an Au(III)-containing metallacycle intermediate. acs.org

Table 1: Gold(I)-Catalyzed [2+2] Cycloaddition for Oxetane (B1205548) Synthesis Data derived from studies on cycloadditions of 1,1-difluoroallenes with aldehydes. acs.org

| Aldehyde Reactant | Catalyst | Product |

| Benzaldehyde | AuCl | (E)-2,2-difluoro-3-benzylideneoxetane |

| 4-Methoxybenzaldehyde | AuCl | (E)-2,2-difluoro-3-(4-methoxybenzylidene)oxetane |

| 4-Chlorobenzaldehyde | AuCl | (E)-3-(4-chlorobenzylidene)-2,2-difluorooxetane |

| Cinnamaldehyde | AuCl | (E)-2,2-difluoro-3-((E)-3-phenylallylidene)oxetane |

In a notable example of switchable reactivity, 1,1-difluoroallenes can also undergo a [3+2] cycloaddition with aldehydes to produce fluorinated furans. acs.org This alternative pathway is achieved by modifying the gold(I) catalyst system. The use of a more sterically demanding AuCl(IPr)–AgSbF₆ catalyst combination favors an α,γ-selective cycloaddition. This is followed by a dehydrofluorination step, which results in the aromatization of the ring to form 2-fluorofurans. acs.org Density functional theory (DFT) calculations suggest this pathway involves a cyclic Au(I) carbenoid intermediate, distinct from the mechanism for oxetane formation. acs.org Furan and its derivatives are known to participate in various cycloaddition reactions, such as the Diels-Alder reaction, making them valuable synthons for more complex structures. quora.comnih.govnih.gov

Table 2: Gold(I)-Catalyzed [3+2] Cycloaddition for Furan Synthesis Data derived from studies on switchable syntheses of fluorinated heterocycles. acs.org

| Aldehyde Reactant | Catalyst System | Product |

| Benzaldehyde | AuCl(IPr)–AgSbF₆ | 2-Fluoro-4-phenylfuran |

| 4-Methoxybenzaldehyde | AuCl(IPr)–AgSbF₆ | 2-Fluoro-4-(4-methoxyphenyl)furan |

| 4-Chlorobenzaldehyde | AuCl(IPr)–AgSbF₆ | 4-(4-Chlorophenyl)-2-fluorofuran |

| 2-Naphthaldehyde | AuCl(IPr)–AgSbF₆ | 2-Fluoro-4-(naphthalen-2-yl)furan |

The synthesis of fluorinated five-membered nitrogen-containing heterocycles, such as isoxazolines and isoxazolidines, can be accomplished through the [2+3] cycloaddition of 1,1-difluoroallenes with nitrones or nitrile oxides. acs.orgacs.org Gold(I) catalysis, particularly with AuCl, has been shown to facilitate the regioselective cycloaddition with nitrile oxides and imine oxides. This reaction leads to the formation of (E)-4-alkylidene-5,5-difluoroisoxazolines and the corresponding isoxazolidines in a diastereoselective manner. acs.org The mechanism is proposed to involve aurated difluoroallylic cation intermediates. The resulting 5,5-difluoroisoxazolines can be further converted into 5-fluoroisoxazoles through dehydrofluorination or allylic fluorine substitution. acs.org

Table 3: Gold(I)-Catalyzed [2+3] Cycloaddition for Isoxazoline Synthesis Data based on research into cycloadditions of 1,1-difluoroallenes with nitrile oxides. acs.org

| Nitrile Oxide Precursor | Catalyst | Product |

| Benzaldoxime | AuCl | (E)-3-benzyl-5,5-difluoro-4-methyleneisoxazoline |

| 4-Chlorobenzaldoxime | AuCl | (E)-3-(4-chlorobenzyl)-5,5-difluoro-4-methyleneisoxazoline |

| 4-Methylbenzaldoxime | AuCl | (E)-5,5-difluoro-4-methylene-3-(p-tolyl)isoxazoline |

Precursors for Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)

1,1-Difluoroallenes are valuable precursors for the synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs), which are PAHs regioselectively substituted with one or two fluorine atoms. oup.com These compounds are of interest for applications in materials science and organic electronics. nii.ac.jpnii.ac.jp The key transformation is a domino Friedel–Crafts-type cyclization, often catalyzed by indium(III) salts like InBr₃. researcher.lifeorgsyn.org

This process involves an initial electrophilic cyclization of the difluoroallene onto an adjacent aromatic ring, forming a new six-membered ring. oup.comorgsyn.org The reaction proceeds via an α-fluorine-stabilized cationic intermediate. oup.com Depending on the substrate, this can be a single cyclization or a tandem sequence, allowing for the construction of multiple aromatic rings in one synthetic operation. nii.ac.jpnii.ac.jp This methodology provides a systematic route to a variety of F-PAHs, including fluorinated phenanthrenes, chrysenes, and picenes. nii.ac.jpnii.ac.jporgsyn.org

Table 4: Synthesis of F-PAHs via Indium(III)-Catalyzed Cyclization Data compiled from studies on the synthesis of pinpoint-fluorinated PAHs. oup.comnii.ac.jpnii.ac.jpresearcher.life

| 1,1-Difluoroallene Precursor | Catalyst | F-PAH Product |

| 1-(2-(3,3-Difluoropropa-1,2-dien-1-yl)phenyl)naphthalene | InBr₃ | 12-Fluorobenzo[c]phenanthrene |

| 1,3-Bis(4,4-difluorobuta-2,3-dien-2-yl)benzene | In(OTf)₃ | 5,11-Difluoroindeno[2,1-a]indene |

| Bis(1,1-difluoroallene) derived from m-xylene | In(III) | Difluorobenzanthracene |

Role in Advanced Fluoropolymer Development

The unique structure of 1,1-difluoroallene, featuring a cumulative diene system with gem-difluoro substitution, makes it a candidate for creating novel fluorinated polymers.

1,1-Difluoroallene can undergo polymerization reactions, although its behavior differs from common fluoroalkenes like 1,1-difluoroethylene (vinylidene fluoride). mst.eduwikipedia.org Under thermal conditions, 1,1-difluoroallene is known to dimerize, forming cyclobutane (B1203170) derivatives such as 1,2-bis(difluoromethylene)cyclobutane. acs.org This dimerization is a form of [2+2] cycloaddition and represents a basic form of oligomerization.

While it can participate in cycloaddition reactions that lead to well-defined cyclic structures, its application as a monomer for producing high-molecular-weight linear fluoropolymers is not as extensively documented as for other fluorinated monomers. The reactivity of the allene system often leads to complex cycloaddition and rearrangement pathways rather than simple chain-growth polymerization. However, its ability to act as a reactive monomer in co-polymerization or to introduce specific functionalities into a polymer backbone remains an area of interest for the development of advanced fluorinated materials with tailored properties.

Emerging Research Frontiers and Future Perspectives

Development of Catalytic Methods for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of pharmaceutical and materials science. For 1,1-difluoroallene, the development of catalytic enantioselective methods is a key research frontier, aiming to control the stereochemistry of its diverse reactions. While the field is still evolving, significant progress is being made, particularly using transition metal catalysis.

Gold (Au) and Indium (In) catalysts have been shown to facilitate domino Friedel–Crafts-type cyclization/ring expansion sequences of 1,1-difluoroallenes. orgsyn.org These reactions create complex polycyclic aromatic hydrocarbons with pinpoint fluorination. orgsyn.org The challenge and opportunity lie in rendering these transformations enantioselective. The development of chiral ligands for the metal center is the most promising strategy. Chiral ligands can create an asymmetric environment around the catalyst, influencing the approach of the substrate and leading to the preferential formation of one enantiomer over the other.

Another key area is the enantioselective addition of nucleophiles. Gold(I) and Gold(III) catalysts are effective in promoting the α-selective addition of oxygen nucleophiles to 1,1-difluoroallenes, yielding 1,1-difluoroallylic ethers and esters. orgsyn.org The design of chiral gold complexes could enable asymmetric versions of these additions. For instance, chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be employed to induce enantioselectivity.

The table below summarizes representative catalytic transformations of 1,1-difluoroallene derivatives where the development of enantioselective versions is a major research goal.

| Catalyst Type | Reaction Class | Nucleophile/Reactant | Product Type | Potential for Enantioselectivity |

| In(III) | Domino Cyclization/Ring Expansion | Arene | Fluorinated Polycyclic Aromatic Hydrocarbons | High (via chiral Lewis acids/ligands) |

| Au(I) / Au(III) | α-Selective Addition | Phenols, Carboxylic Acids | 1,1-Difluoroallylic Ethers/Esters | High (via chiral ligands for Gold) |

| Organocopper(I) | γ-Selective Addition | Ethylcopper(I) | γ-Branched 1,1-Difluoro-1-alkenes | Moderate (requires chiral copper complexes) |

This table illustrates reaction types with potential for asymmetric catalysis, based on known reactivity patterns of 1,1-difluoroallenes. orgsyn.org

Future work in this area will likely focus on the design of novel chiral ligands specifically tailored for the unique steric and electronic demands of 1,1-difluoroallene, as well as the exploration of other transition metals known for their utility in asymmetric catalysis.

Exploration of Under-investigated Reaction Pathways (e.g., Radical Conditions, Electrocyclization)

Beyond well-established ionic pathways, the reactivity of 1,1-difluoroallene under radical and pericyclic conditions remains a fertile ground for investigation. These pathways could unlock novel synthetic transformations and provide access to unique molecular architectures.

Radical Conditions: The addition of radicals to allenes is a complex process, with regioselectivity being a key issue. For unsubstituted allenes, radical attack typically occurs at the terminal carbon (C1/C3). nih.gov However, for substituted allenes, the attack often favors the central carbon (C2) to form a more stable, resonance-delocalized allylic radical. nih.gov The presence of the two fluorine atoms in 1,1-difluoroallene significantly influences its behavior in radical reactions.

The addition of a radical (R•) can proceed via two main pathways:

Attack at C1: This would generate a vinylic radical, which is generally less stable.

Attack at C2: This would generate a resonance-stabilized allylic radical. The fluorine atoms would be expected to influence the stability and subsequent reactivity of this intermediate.

Research into the iodoperfluoroalkylation of allenes has shown that perfluoroalkyl radicals add to the terminal carbon of the allene (B1206475) system. nih.gov This suggests that for 1,1-difluoroallene, terminal attack may be a viable pathway, leading to the formation of functionalized 1,1-difluoro-1-alkenes. The exploration of photoredox catalysis and other modern radical initiation techniques could greatly expand the scope of these reactions, enabling the formation of new C-C and C-heteroatom bonds under mild conditions.

Electrocyclization: Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a sigma bond from a conjugated π-system, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and are highly stereospecific. masterorganicchemistry.comlibretexts.org

While direct electrocyclization of 1,1-difluoroallene itself is not typical, it can be a precursor to substrates that undergo such reactions. For example, a reaction sequence involving 1,1-difluoroallene could generate a substituted divinyl ketone. This intermediate could then undergo a Nazarov cyclization—a 4π-electron conrotatory electrocyclic reaction—to form a fluorinated cyclopentenone. wikipedia.org The fluorine substituents would likely have a profound effect on the reaction kinetics and the stability of the intermediates. The domino Friedel–Crafts-type cyclization mentioned earlier may also involve pericyclic steps, highlighting the potential for discovering new electrocyclizations in the reaction cascades of difluoroallenes. orgsyn.org

Future research will likely focus on designing substrates derived from 1,1-difluoroallene that are primed for electrocyclization and studying the influence of the gem-difluoro group on the stereochemical outcome of these powerful ring-forming reactions.

Integration in Sustainable Chemical Synthesis Methodologies

The principles of green chemistry—such as maximizing atom economy, using catalytic instead of stoichiometric reagents, and reducing waste—are increasingly guiding synthetic strategy. nih.gov The integration of 1,1-difluoroallene into such methodologies is an important future direction.

A key aspect of this integration is the use of catalytic methods. As discussed in section 7.1, the development of catalytic reactions, particularly with earth-abundant metals or organocatalysts, is a primary goal. Catalytic processes reduce the generation of waste associated with stoichiometric reagents and often allow for milder reaction conditions, saving energy. nih.gov

Furthermore, designing reaction pathways that exhibit high atom economy is crucial. Reactions like cycloadditions or domino reactions, where most or all of the atoms from the reactants are incorporated into the final product, are inherently more sustainable. The In(III)-catalyzed domino reaction of 1,1-difluoroallenes is an excellent example of an atom-economical process that builds molecular complexity efficiently. orgsyn.org

Future opportunities for enhancing the sustainability of syntheses involving 1,1-difluoroallene include:

Use of Greener Solvents: Exploring reaction conditions in water, supercritical CO₂, or bio-based solvents instead of traditional volatile organic compounds.

Energy Efficiency: Employing reaction conditions that proceed at ambient temperature and pressure, potentially facilitated by photoredox or electrocatalysis.

Recyclable Catalysts: Developing heterogeneous or immobilized catalysts that can be easily recovered and reused, reducing cost and waste.

Synthesis from Renewable Feedstocks: Investigating synthetic routes to 1,1-difluoroallene itself that begin from renewable starting materials.

By focusing on these areas, the synthetic utility of 1,2-propadiene, 1,1-difluoro- can be harnessed in an environmentally responsible manner, aligning its application with the goals of modern sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2-propadiene, 1,1-difluoro-?

- Methodological Answer : The synthesis of fluorinated allenes like 1,2-propadiene derivatives can be adapted from halogen-exchange strategies. For example, bromination of precursor esters followed by fluorination with agents like KF/KHF₂ in glycol solvents (e.g., diethylene glycol) at elevated temperatures (~150°C) is a common approach . Grignard reactions using methylmagnesium bromide and difluoroacetate esters in dibutyl ether have also been reported for analogous compounds, yielding fluorinated ketones that can be further modified . These methods prioritize cost efficiency and scalability for lab-scale synthesis.

Q. How can researchers characterize 1,2-propadiene, 1,1-difluoro- using spectroscopic and structural techniques?

- Methodological Answer :

- Spectroscopy : Employ NMR to identify fluorine environments and NMR for proton coupling patterns, critical for confirming the allene structure.

- XRD : Use X-ray diffraction to resolve bond lengths and angles, particularly the C=C=C and C-F bonds, which are sensitive to electronic effects .

- Mass Spectrometry : High-resolution MS (e.g., photoionization) can detect molecular ions and fragmentation patterns, as demonstrated for structurally similar 1,1-difluoroethane .

Q. What are the key physicochemical properties of 1,2-propadiene, 1,1-difluoro-?

- Methodological Answer : Thermodynamic stability can be inferred from vapor pressure and enthalpy data of analogous compounds like 1,1-difluoroethylene (boiling point: -85.7°C) . Computational models (e.g., DFT) predict bond dissociation energies for C-F bonds, which are critical for assessing reactivity in cycloadditions or decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the dehydrofluorination of 1,2-propadiene, 1,1-difluoro-?

- Methodological Answer : Dehydrofluorination likely proceeds via an E2 mechanism, where MgF₂ catalysts stabilize transition states by acid-base interactions. Kinetic studies using tubular reactors under controlled temperatures (>60°C) reveal that catalyst surface area and pore structure (e.g., mesoporous MgF₂) significantly influence reaction rates and byproduct formation .

Q. How does 1,2-propadiene, 1,1-difluoro- contribute to fluoropolymer synthesis?

- Methodological Answer : While direct evidence is limited, analogous compounds like 1,1-difluoroethylene (vinylidene fluoride) are copolymerized with tetrafluoroethylene to form specialty polymers. The allene’s strained structure could introduce unique crosslinking sites, enhancing thermal stability or dielectric properties. Reaction conditions (e.g., radical initiators, high pressure) must be optimized to prevent premature decomposition .

Q. How do computational models address contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 91% for similar fluorinations) are often due to solvent polarity and temperature gradients. Molecular dynamics simulations can model reaction trajectories, identifying optimal solvent systems (e.g., dibutyl ether vs. n-heptanol) and kinetic barriers for fluorine substitution .

Q. What are the challenges in stabilizing 1,2-propadiene, 1,1-difluoro- under ambient conditions?

- Methodological Answer : The compound’s high electron-deficient nature makes it prone to dimerization or hydrolysis. Stabilization strategies include:

- Inert Atmospheres : Storage under argon with molecular sieves to scavenge moisture.

- Low-Temperature Handling : Cryogenic distillation or solvent-free synthesis minimizes thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.